Sodium;formaldehyde;hydrogen sulfite

Biopharmaceutical Manufacturing Protein Stabilization Viral Inactivation

Sodium formaldehyde bisulfite (CAS 870-72-4) is a stable, water-soluble formaldehyde-bisulfite adduct that provides kinetically controlled formaldehyde release under mildly acidic conditions (pH <6)—fundamentally distinct from free formaldehyde or simple bisulfite salts. In mAb production, it achieves >80% aggregate reduction with <0.5% fragmentation versus >2.5% with free formaldehyde. For sulfomethylation, optimized water-based synthesis achieves 93% yield without gaseous SO₂. Choose this compound for precise, tunable formaldehyde delivery in biopharmaceutical manufacturing, electroplating, organic synthesis, and water treatment. Available from research to bulk quantities.

Molecular Formula CH3NaO4S
Molecular Weight 134.09 g/mol
Cat. No. B8800205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;formaldehyde;hydrogen sulfite
Molecular FormulaCH3NaO4S
Molecular Weight134.09 g/mol
Structural Identifiers
SMILESC=O.OS(=O)[O-].[Na+]
InChIInChI=1S/CH2O.Na.H2O3S/c1-2;;1-4(2)3/h1H2;;(H2,1,2,3)/q;+1;/p-1
InChIKeyXUIVKWAWICCWIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Formaldehyde Bisulfite (CAS 870-72-4) Overview for Scientific Procurement


Sodium formaldehyde bisulfite (CAS 870-72-4), also known as sodium hydroxymethanesulfonate, is a stable, water-soluble adduct (molecular formula CH3NaO4S; molecular weight 134.08) formed via the nucleophilic addition of sodium bisulfite to formaldehyde [1]. It exists as a white crystalline powder with high aqueous solubility (>500 g/L at 20°C) and melts with decomposition around 200°C [2]. Functionally, this compound serves as a controlled-release source of formaldehyde equivalents under physiological or mildly acidic conditions (pH < 6), while remaining stable as the adduct form at neutral pH (equilibrium constant K ≈ 10³ M⁻¹) [1]. This controlled reversibility distinguishes it from both free formaldehyde and simple bisulfite salts, making it a versatile intermediate in biopharmaceutical manufacturing, electroplating, organic synthesis, and water treatment.

Why Sodium Formaldehyde Bisulfite Cannot Be Substituted by Other Formaldehyde Donors or Bisulfite Salts


Generic substitution of sodium formaldehyde bisulfite with free formaldehyde, sodium bisulfite, or sodium metabisulfite is not scientifically valid due to fundamental differences in their reactivity profiles and solution chemistry. While free formaldehyde is a potent electrophile, its high volatility and uncontrolled crosslinking lead to excessive protein aggregation (>2.5% fragmentation) and handling hazards [1]. Sodium bisulfite (NaHSO₃) and sodium metabisulfite (Na₂S₂O₅) function primarily as reducing agents and formaldehyde scavengers through sulfite-mediated nucleophilic capture, but they lack the controlled-release mechanism inherent to the pre-formed formaldehyde-bisulfite adduct [2]. The adduct's equilibrium-driven dissociation at pH < 6 releases formaldehyde in a kinetically controlled manner (second-order rate constant k = 1.94 ± 0.11 mol⁻¹ s⁻¹ at pH 4, increasing to 12.60 ± 1.04 mol⁻¹ s⁻¹ at pH 5), which is not achievable with simple mixtures of formaldehyde and bisulfite [3]. This precise kinetic control is critical for applications requiring graded formaldehyde exposure, such as viral inactivation and protein stabilization.

Quantitative Differentiation Evidence for Sodium Formaldehyde Bisulfite


Reduced Protein Fragmentation Compared to Free Formaldehyde

Sodium formaldehyde bisulfite (FSB) demonstrates significantly lower protein fragmentation compared to free formaldehyde in monoclonal antibody (mAb) formulations. FSB-treated samples exhibit <0.5% fragmentation versus >2.5% fragmentation in free formaldehyde-treated samples, as measured by size exclusion chromatography (SEC) [1]. This reduction in fragmentation is attributed to FSB's controlled formaldehyde release kinetics, which limit uncontrolled crosslinking of protein amines [1].

Biopharmaceutical Manufacturing Protein Stabilization Viral Inactivation

Superior Prevention of Protein Aggregation vs. Untreated Control

In accelerated stability studies of IgG1 monoclonal antibody formulations, sodium formaldehyde bisulfite at 5-15 mM concentration reduces aggregate formation by >80% compared to untreated control formulations after 3 months at 40°C and 75% relative humidity [1]. This reduction is achieved without altering the conformational stability or bioactivity of the therapeutic protein [1].

Biopharmaceutical Formulation Stabilization Aggregate Reduction

pH-Dependent Controlled Release Kinetics vs. Simple Bisulfite Salts

The formation and dissociation kinetics of sodium formaldehyde bisulfite (hydroxymethanesulfonate, HMSA) are precisely pH-dependent, enabling tunable formaldehyde release. The second-order rate constant for HMSA formation at 25°C is 1.94 ± 0.11 mol⁻¹ s⁻¹ at pH 4 and 12.60 ± 1.04 mol⁻¹ s⁻¹ at pH 5, while decomposition rate constants are 4.8 ± 0.4 × 10⁻⁷ s⁻¹ (pH 4) and 3.5 ± 0.2 × 10⁻⁶ s⁻¹ (pH 5) [1]. In contrast, simple sodium bisulfite solutions lack this adduct-mediated kinetic buffering and react immediately and irreversibly with aldehydes [2].

Chemical Kinetics Controlled Release Formaldehyde Donors

High Yield Synthesis from Sodium Metabisulfite (93.07%)

Sodium formaldehyde bisulfite can be synthesized from sodium metabisulfite, formaldehyde, and water with a high yield of 93.07% under optimized conditions (molar ratio formaldehyde:metabisulfite = 2.8:1, 80°C, 1.5 h) . This synthesis route eliminates the need for gaseous SO₂ and represents a greener alternative to direct sulfonation methods .

Chemical Synthesis Process Optimization Sulfomethylation

Analytical Recovery Comparable to Sodium Sulfite/Metabisulfite in Food Matrices

In a validated HPLC-fluorescence method for sulfite determination in foods, the spike recovery of formaldehyde-sodium bisulfite adduct at 5-10 mg/kg levels in various food matrices (soy products, cabbage, broccoli, etc.) was within 80-120%, which is statistically equivalent to the recoveries observed for sodium sulfite and sodium metabisulfite under identical conditions . The method demonstrated a limit of detection of 5 mg/kg and an expanded measurement uncertainty of 17% at the 95% confidence level .

Analytical Chemistry Food Analysis Sulfite Determination

Stability and Safety Profile vs. Volatile Free Formaldehyde

Sodium formaldehyde bisulfite is a non-volatile, stable crystalline solid at room temperature, whereas free formaldehyde is a flammable, volatile gas (boiling point -19°C) that poses significant inhalation and handling risks [1][2]. The adduct remains stable under normal storage conditions, with decomposition initiating only upon heating to approximately 200°C [3]. Furthermore, commercial specifications require a negative test for free formaldehyde, ensuring minimal volatile impurities .

Chemical Safety Storage Stability Handling

Validated Application Scenarios for Sodium Formaldehyde Bisulfite


Viral Inactivation and Protein Stabilization in Biopharmaceutical Manufacturing

In monoclonal antibody (mAb) production, sodium formaldehyde bisulfite at concentrations of 5-15 mM is employed to achieve >80% reduction in aggregate formation during accelerated stability testing (40°C/75% RH for 3 months) while maintaining conformational stability [1]. Its controlled formaldehyde release (<0.5% fragmentation) offers a significant safety and quality advantage over free formaldehyde (>2.5% fragmentation) [1]. This scenario is directly supported by quantitative head-to-head comparison evidence.

Controlled-Release Formaldehyde Source in pH-Sensitive Reactions

Researchers requiring graded formaldehyde exposure in nucleophilic addition or crosslinking reactions can leverage the pH-dependent kinetics of sodium formaldehyde bisulfite. At pH 4-5, the second-order formation rate constants are 1.94-12.60 mol⁻¹ s⁻¹, while decomposition rates are 10⁻⁷ to 10⁻⁶ s⁻¹, enabling precise temporal control [1]. This kinetic tunability is not achievable with simple bisulfite salts, which react immediately and irreversibly [2].

Green Synthesis of Sulfomethylated Intermediates for Corrosion/Scale Inhibitors

Sodium formaldehyde bisulfite serves as a sulfomethylation reagent in the production of organic corrosion inhibitors and scale inhibitors. The optimized synthesis from sodium metabisulfite and formaldehyde achieves a 93.07% yield at 80°C in 1.5 h (molar ratio 2.8:1), eliminating gaseous SO₂ and offering a more environmentally compliant route [1]. This high-yield, water-based process is directly relevant for procurement in water treatment chemical manufacturing.

Analytical Standard for Sulfite Quantification in Complex Food Matrices

Sodium formaldehyde bisulfite can be used as a standard or quality control material in HPLC-fluorescence methods for sulfite determination in foods, with spike recoveries of 80-120% in matrices such as soy, cabbage, and broccoli at 5-10 mg/kg levels [1]. Its analytical behavior is equivalent to that of sodium sulfite and sodium metabisulfite under these conditions, making it a suitable reference compound for method validation [1].

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